

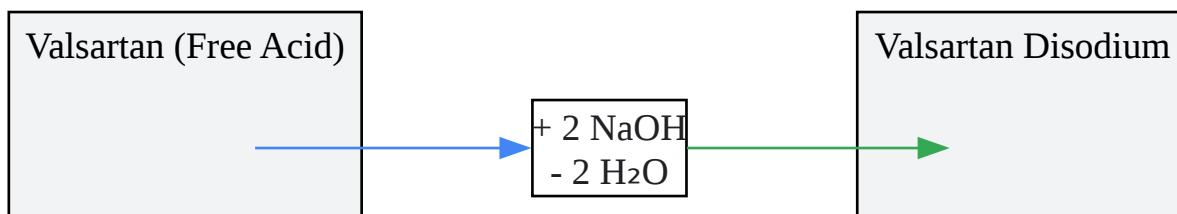
An In-depth Technical Guide to the Physicochemical Properties of Valsartan Disodium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Valsartan disodium*

Cat. No.: *B12737899*


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **valsartan disodium**, a salt form of the widely used angiotensin II receptor antagonist, valsartan. The formation of the disodium salt is a key strategy to enhance the aqueous solubility and modify the solid-state properties of the parent drug, which is critical for formulation development and ensuring optimal bioavailability. This document details key parameters, presents quantitative data in structured tables, outlines experimental protocols for characterization, and provides logical visualizations of structures and workflows.

Chemical Structure and Salt Formation

Valsartan is a weakly acidic drug with two ionizable protons: one on the carboxylic acid group and another on the tetrazole ring.^{[1][2]} The formation of **valsartan disodium** involves the deprotonation of both these acidic sites by two equivalents of a sodium base, resulting in a more polar and, consequently, more water-soluble species. This transformation is fundamental to its improved pharmaceutical characteristics compared to the free acid form.

[Click to download full resolution via product page](#)

Caption: Conversion of Valsartan free acid to its disodium salt.

Core Physicochemical Properties

The key physicochemical properties of **valsartan disodium** are summarized below. These parameters are essential for predicting its behavior during formulation, processing, and in biological systems.

Property	Value	Reference
Chemical Name	Disodium (S)-5-(4'-(N-(1-carboxylato-2-methylpropyl)pentanamido)methyl)-[1,1'-biphenyl]-2-yl)tetrazol-1-ide	[3]
Molecular Formula	C ₂₄ H ₂₇ N ₅ Na ₂ O ₃	[4]
Molecular Weight	479.5 g/mol	[4]
CAS Number	391230-93-6	[4][5]
Appearance	White powder	[2]

Solubility Profile

Valsartan free acid is characterized by poor aqueous solubility, particularly in acidic environments, which can limit its dissolution rate and bioavailability.[6][7] The disodium salt form significantly enhances solubility. The solubility is pH-dependent, increasing at higher pH values.[2][8]

Solvent / Medium	Solubility (Valsartan Free Acid)	Reference
Water (25 °C)	0.18 g/L	[2]
Water (37 °C)	0.0271 ± 0.009 mg/mL	[9]
Phosphate Buffer (pH 6.8)	2.989 ± 0.13 mg/mL	[9]
Phosphate Buffer (pH 7.4)	45.12 µg/mL	[10]
Phosphate Buffer (pH 8.0)	16.8 g/L	[2]
Methanol	Soluble	[9][11]
Ethanol	Soluble	[11]
Acetonitrile	Soluble	[2]

Note: Specific quantitative solubility data for the isolated disodium salt is sparse in the literature, but it is noted to be significantly more soluble than the free acid, especially in aqueous media.[5][12]

Ionization Constants (pKa)

The pKa values dictate the ionization state of valsartan at different physiological pHs. The two acidic functional groups, the carboxylic acid and the tetrazole ring, have distinct pKa values.

Ionizable Group	pKa Value	Reference
Carboxylic Acid	3.9	[1][2]
Tetrazole Ring	4.7	[1][2]
Potentiometric (overall)	4.57 and 5.47	[13][14]

Polymorphism and Thermal Properties

Valsartan disodium exists in multiple crystalline (polymorphic) and amorphous forms, each possessing distinct thermal properties and stability.[12][15] Differential Scanning Calorimetry

(DSC) is a key technique for identifying these forms by their melting endotherms. The free acid form of valsartan typically melts at a lower temperature, around 105-117°C.[16][17]

Crystalline Form	Melting Point / Thermal Event (°C)	Key Characteristics	Reference
Form A	~183°C	Non-solvate with high stability.	[15]
Form B	~198 ± 5°C	Non-solvated form.	[15]
Form D	~207 ± 5°C	Stable crystalline form.	[12][15]
Form E	107 - 127°C	Dioxane solvate.	[12]
Form F	104 - 117°C	Thermal event noted.	[12]
Amorphous	92 - 121°C	Isotherm peak observed in DSC.	[18]

Stability Profile

Forced degradation studies are crucial for determining the intrinsic stability of a drug substance. Valsartan has been subjected to various stress conditions as per ICH guidelines. Mild degradation is typically observed under oxidative and photolytic stress, while it shows good stability under acidic, basic, and thermal stress.[19][20]

Stress Condition	Observation	Reference
Acid Hydrolysis (e.g., 0.1 N HCl)	Generally stable, no significant degradation observed.	[19][21]
Alkaline Hydrolysis (e.g., 0.1 N NaOH)	Generally stable, no significant degradation observed.	[19][21]
Oxidative (e.g., 3% H ₂ O ₂)	Mild degradation observed.	[19][21]
Thermal (e.g., Heat)	No significant degradation observed.	[19][22]
Photolytic (UV/Vis light)	Mild degradation observed.	[19]

Experimental Protocols

Detailed methodologies are required for the accurate and reproducible characterization of **valsartan disodium**.

Solubility Determination (Shake-Flask Method)

This protocol, based on the method by Higuchi and Connors, is the gold standard for determining equilibrium solubility.[9]

- Preparation: Add an excess amount of **valsartan disodium** to a series of vials containing a known volume (e.g., 25 mL) of the desired solvent (e.g., distilled water, 0.1N HCl, phosphate buffer pH 6.8).[9]
- Equilibration: Seal the vials and place them in a mechanical shaker or agitator in a temperature-controlled water bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9][23]
- Sample Collection: After equilibration, stop the agitation and allow the suspension to settle. Carefully withdraw a sample from the supernatant.
- Filtration: Immediately filter the sample through a non-adsorptive membrane filter (e.g., 0.45 µm) to remove undissolved solids.[23]

- Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of valsartan using a validated analytical method, such as UV-Vis Spectrophotometry (at $\lambda_{\text{max}} \sim 250 \text{ nm}$) or HPLC.[9][24]

pKa Determination (Potentiometric Titration)

This method determines the pKa by monitoring pH changes during titration with a strong base.

- Sample Preparation: Accurately weigh and dissolve a known amount of valsartan in a suitable solvent mixture (e.g., ethanol-water) to create a stock solution.[14]
- Titration Setup: Transfer a precise volume of the valsartan solution to a thermostated vessel (e.g., $25.0 \pm 0.1 \text{ }^{\circ}\text{C}$) and maintain a constant ionic strength (e.g., with 0.10 M NaCl).[14]
- Titration: Use a calibrated pH electrode to monitor the pH. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH in 50% aqueous ethanol) added in small, precise increments.[14]
- Data Analysis: Record the pH value after each addition of titrant. The equivalence points are determined from the resulting titration curve, often using Gran's plot method.[14] The pKa values are then calculated from the pH data at the half-equivalence points.

Polymorphic and Thermal Analysis

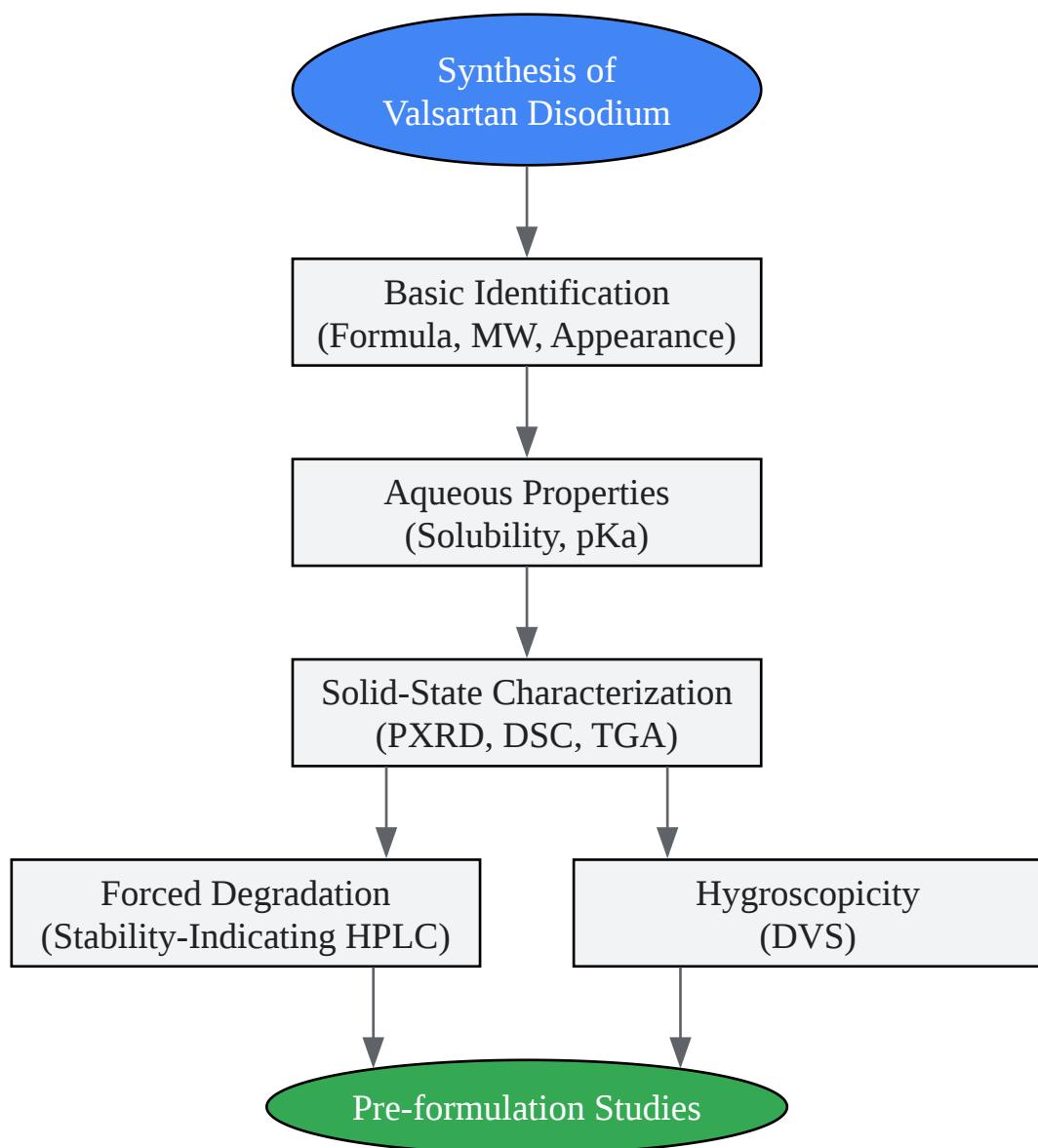
Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are complementary techniques for solid-state characterization.

- Differential Scanning Calorimetry (DSC):
 - Sample Preparation: Accurately weigh a small amount (e.g., 2-5 mg) of the **valsartan disodium** sample into an aluminum DSC pan and seal it.
 - Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., $10 \text{ }^{\circ}\text{C}/\text{min}$) over a specified temperature range (e.g., 25°C to 250°C) under a nitrogen purge.[12]
 - Interpretation: The resulting thermogram shows heat flow as a function of temperature. Endothermic peaks correspond to melting points, and shifts in the baseline can indicate

glass transitions.[25][26]

- Powder X-ray Diffraction (PXRD):
 - Sample Preparation: Lightly pack the powder sample into a sample holder.
 - Analysis: Mount the sample in the diffractometer. Scan the sample over a defined 2θ range (e.g., 3° to 40°) using a monochromatic X-ray source (e.g., Cu-K α radiation).[15]
 - Interpretation: The resulting diffractogram plots intensity versus the diffraction angle (2θ). Crystalline materials produce a unique pattern of sharp peaks, while amorphous materials produce a broad halo.[15][27]

Stability-Indicating HPLC Method (Forced Degradation)


This protocol establishes an analytical method capable of separating the intact drug from its degradation products.

- Forced Degradation:
 - Acid/Base Hydrolysis: Dissolve valsartan in a solution of 0.1 N HCl or 0.1 N NaOH and heat (e.g., at 40°C) for a specified time. Neutralize the solution before analysis.[21]
 - Oxidation: Treat a solution of valsartan with 3% hydrogen peroxide at room temperature. [21]
 - Thermal Degradation: Expose the solid powder to dry heat (e.g., 70°C).
 - Photodegradation: Expose the solid powder and a solution of valsartan to UV light (e.g., 320-400 nm) in a photostability chamber.[19]
- Chromatographic System:
 - Column: Use a C18 reverse-phase column (e.g., 250mm \times 4.6mm, 5 μm).[19]
 - Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.02 M sodium dihydrogen orthophosphate, pH adjusted to 2.5) and an organic solvent (e.g., acetonitrile). [19] A common ratio is around 58:42 v/v.[19]

- Flow Rate: Typically 1.0 mL/min.[21][28]
- Detection: UV detection at an appropriate wavelength (e.g., 265 nm).[21][29]
- Analysis: Inject the stressed samples into the HPLC system. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main valsartan peak and from each other.

General Characterization Workflow

The physicochemical characterization of a new salt form like **valsartan disodium** follows a logical progression of experiments designed to build a comprehensive understanding of its properties.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for physicochemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. globalresearchonline.net [globalresearchonline.net]
- 2. japsonline.com [japsonline.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Valsartan disodium | C24H27N5Na2O3 | CID 46850081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicea.com [chemicea.com]
- 6. Preparation, characterization, and in vivo evaluation of valsartan porous matrices using emulsion solvent evaporation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. ijariiie.com [ijariiie.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. US10745363B2 - Crystal forms of valsartan disodium salt - Google Patents [patents.google.com]
- 16. US7105557B2 - Polymorphs of valsartan - Google Patents [patents.google.com]
- 17. EP1511739B1 - Polymorphs of valsartan - Google Patents [patents.google.com]
- 18. EP3498698A1 - Solid forms of valsartan disodium and process of preparation thereof - Google Patents [patents.google.com]
- 19. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 20. acgpubs.org [acgpubs.org]
- 21. japsonline.com [japsonline.com]
- 22. hrpub.org [hrpub.org]
- 23. Preparation and evaluation of valsartan orodispersible tablets using PVP-K30 and HPMC E3 solid dispersions by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. iajps.com [iajps.com]

- 25. Thermal behavior and phase identification of Valsartan by standard and temperature-modulated differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 28. scispace.com [scispace.com]
- 29. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Valsartan Disodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12737899#physicochemical-properties-of-valsartan-disodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com